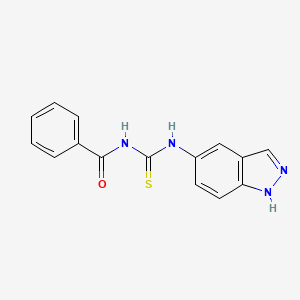

N-(1H-indazol-5-ylcarbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

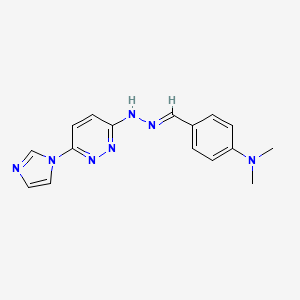

“N-(1H-indazol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N4OS . It has an average mass of 296.347 Da and a monoisotopic mass of 296.073181 Da .

Synthesis Analysis

The synthesis of indazoles, which are part of the structure of “this compound”, has been a subject of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not provided in the search results .Applications De Recherche Scientifique

Antibacterial Activity

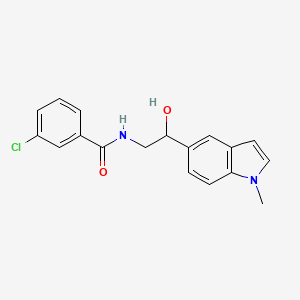

A study by Wanjari et al. (2021) revealed that benzamide derivatives, including compounds similar to N-(1H-indazol-5-ylcarbamothioyl)benzamide, exhibit moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The binding interactions of these compounds were analyzed using molecular docking studies.

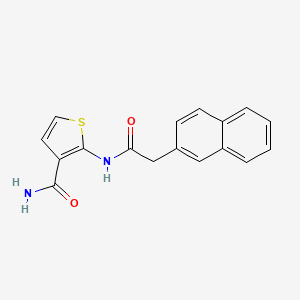

Synthesis of Heterocycles

Research by Whitfield and Papadopoulos (1981) demonstrated that N-benzoylthioamides react with various reagents to form heterocyclic compounds like 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, showcasing the versatility of benzamide derivatives in chemical synthesis.

Anti-Influenza Virus Activity

A study by Hebishy et al. (2020) on benzamide-based compounds, closely related to this compound, found significant antiviral activities against bird flu influenza (H5N1). This indicates potential applications in developing antiviral drugs.

Melanoma Cytotoxicity

Research by Wolf et al. (2004) explored benzamide derivatives conjugated with alkylating cytostatics, showing higher toxicity against melanoma cells than the parent chlorambucil. This suggests a potential application in targeted drug delivery for melanoma therapy.

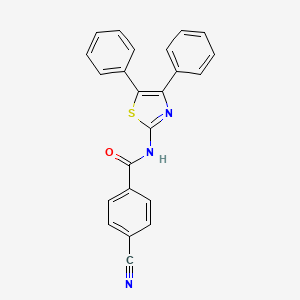

Chromium Measurement in Pharmaceuticals

A study by Vazifekhoran et al. (2023) utilized N-(thiazol-2-ylcarbamothioyl) benzamide for designing chromium(III) sensors in pharmaceutical samples. This indicates the application of similar benzamide derivatives in analytical chemistry for drug quality control.

Synthesis of Fluorinated Heterocycles

A study by Meiresonne et al. (2015) explored the use of N-benzoyl fluoroynamides for the synthesis of fluorinated heterocycles, highlighting the role of benzamide derivatives in the development of novel organic compounds.

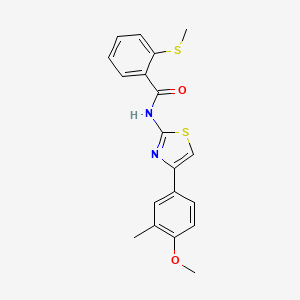

Antibacterial and Antifungal Activities

Research by Ighilahriz-Boubchir et al. (2017) on 2-Benzoylamino-N-phenyl-benzamide derivatives demonstrated their efficacy in inhibiting the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents.

Anticancer Activity

A study by Kommagalla et al. (2014) on benzamide derivatives like N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide revealed significant in vitro and in vivo anticancer activity. This suggests the potential of similar compounds in cancer treatment.

Histone Deacetylase Inhibition

Research by Saito et al. (1999) on benzamide derivatives, including MS-27-275, demonstrated their ability to inhibit histone deacetylase, causing hyperacetylation of nuclear histones. This could have implications for cancer treatment and epigenetic therapies.

Mécanisme D'action

Target of Action

The compound 1-benzoyl-3-(1H-indazol-5-yl)thiourea primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression .

Mode of Action

1-Benzoyl-3-(1H-indazol-5-yl)thiourea interacts with its targets, the HDACs, by inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and thereby influencing gene expression .

Biochemical Pathways

The action of 1-benzoyl-3-(1H-indazol-5-yl)thiourea affects the histone acetylation-deacetylation pathway . By inhibiting HDACs, it prevents the deacetylation of histones, which can lead to changes in the transcription of various genes. These changes can have downstream effects on numerous biological processes, including cell cycle progression, cell differentiation, and apoptosis .

Pharmacokinetics

The compound’s molecular weight (31038) suggests that it may have suitable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of 1-benzoyl-3-(1H-indazol-5-yl)thiourea’s action are primarily related to changes in gene expression due to its inhibition of HDACs . These changes can lead to alterations in various cellular processes, potentially including cell growth, differentiation, and death .

Propriétés

IUPAC Name |

N-(1H-indazol-5-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-6-7-13-11(8-12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVDMWFGCWOTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2697378.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2697383.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2697384.png)

![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)

![6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2697395.png)